N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide is a compound with the molecular formula C14H15N3O5S2.
Preparation Methods
The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with 4-sulfamoylbenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as proteases. By binding to the active site of these enzymes, it inhibits their activity, which can disrupt various biological pathways. This inhibition is particularly relevant in the context of viral replication, where proteases play a crucial role.
Comparison with Similar Compounds
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide can be compared to other sulfonamide derivatives, such as:
- N-(4-sulfamoylphenyl)acetamide
- N-(4-sulfamoylphenyl)benzenesulfonamide
- N-(4-sulfamoylphenyl)thiadiazole-2-carboxamide These compounds share similar structural features but differ in their specific functional groups and overall reactivity. This compound is unique due to its dual sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKDGPFPCGKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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